H-DL-Asp-DL-Glu-DL-Pro-DL-Asn-DL-Ser-DL-Asp-DL-Gln-DL-Phe-DL-xiIle-Gly-DL-Leu-DL-Met-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound H-DL-Asp-DL-Glu-DL-Pro-DL-Asn-DL-Ser-DL-Asp-DL-Gln-DL-Phe-DL-xiIle-Gly-DL-Leu-DL-Met-NH2 is a synthetic peptide composed of a sequence of DL-amino acids. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of both D- and L- forms of amino acids in the sequence can impart unique properties to the peptide, making it a subject of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Asp-DL-Glu-DL-Pro-DL-Asn-DL-Ser-DL-Asp-DL-Gln-DL-Phe-DL-xiIle-Gly-DL-Leu-DL-Met-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s alpha-amino group.
Coupling: of the next amino acid using coupling reagents such as HBTU or DIC.
Repetition: of deprotection and coupling steps until the desired sequence is achieved.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail (e.g., TFA-based).
Industrial Production Methods
Industrial production of this peptide may involve automated peptide synthesizers that can handle large-scale synthesis with high efficiency and reproducibility. The use of high-throughput liquid chromatography (HPLC) ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
The compound H-DL-Asp-DL-Glu-DL-Pro-DL-Asn-DL-Ser-DL-Asp-DL-Gln-DL-Phe-DL-xiIle-Gly-DL-Leu-DL-Met-NH2 can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds (if present) can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution reagents: Amino acid derivatives, coupling reagents.
Major Products
Oxidation products: Methionine sulfoxide, methionine sulfone.
Reduction products: Free thiol groups from disulfide bonds.
Substitution products: Modified peptides with altered amino acid sequences.
Scientific Research Applications
The compound H-DL-Asp-DL-Glu-DL-Pro-DL-Asn-DL-Ser-DL-Asp-DL-Gln-DL-Phe-DL-xiIle-Gly-DL-Leu-DL-Met-NH2 has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis, folding, and stability.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential as a therapeutic peptide in drug development.
Industry: Utilized in the development of peptide-based materials and biosensors.
Mechanism of Action
The mechanism of action of H-DL-Asp-DL-Glu-DL-Pro-DL-Asn-DL-Ser-DL-Asp-DL-Gln-DL-Phe-DL-xiIle-Gly-DL-Leu-DL-Met-NH2 depends on its specific sequence and structure. The peptide can interact with molecular targets such as enzymes, receptors, or other proteins, leading to various biological effects. The presence of both D- and L- forms of amino acids can influence the peptide’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
H-DL-Asp-DL-Glu-DL-Pro-DL-Asn-DL-Ser-DL-Asp-DL-Gln-DL-Phe-DL-Ile-Gly-DL-Leu-DL-Met-NH2: Similar sequence but with L-isoleucine instead of xiIle.
H-DL-Asp-DL-Glu-DL-Pro-DL-Asn-DL-Ser-DL-Asp-DL-Gln-DL-Phe-DL-Val-Gly-DL-Leu-DL-Met-NH2: Similar sequence but with valine instead of xiIle.
Uniqueness
The unique aspect of H-DL-Asp-DL-Glu-DL-Pro-DL-Asn-DL-Ser-DL-Asp-DL-Gln-DL-Phe-DL-xiIle-Gly-DL-Leu-DL-Met-NH2 lies in the presence of xiIle, which can impart distinct structural and functional properties compared to peptides with standard amino acids.
Properties
IUPAC Name |
5-[2-[[4-amino-1-[[1-[[1-[[5-amino-1-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-[(2-amino-3-carboxypropanoyl)amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H89N15O21S/c1-6-29(4)47(57(93)63-26-43(77)64-35(21-28(2)3)51(87)65-32(48(62)84)18-20-95-5)72-54(90)36(22-30-11-8-7-9-12-30)68-50(86)33(14-16-41(60)75)66-53(89)38(25-46(82)83)69-55(91)39(27-74)71-52(88)37(24-42(61)76)70-56(92)40-13-10-19-73(40)58(94)34(15-17-44(78)79)67-49(85)31(59)23-45(80)81/h7-9,11-12,28-29,31-40,47,74H,6,10,13-27,59H2,1-5H3,(H2,60,75)(H2,61,76)(H2,62,84)(H,63,93)(H,64,77)(H,65,87)(H,66,89)(H,67,85)(H,68,86)(H,69,91)(H,70,92)(H,71,88)(H,72,90)(H,78,79)(H,80,81)(H,82,83) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZMQDCUUFWNGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C2CCCN2C(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H89N15O21S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1364.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.